4-Nitrophenyl 4-(dimethylamino)benzoate
Description
Properties
IUPAC Name |
(4-nitrophenyl) 4-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(2)12-5-3-11(4-6-12)15(18)21-14-9-7-13(8-10-14)17(19)20/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQLZJPJUGTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297697 | |
| Record name | 4-nitrophenyl 4-(dimethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-66-2 | |
| Record name | NSC117367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrophenyl 4-(dimethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride-Mediated Esterification
The most direct route involves converting 4-(dimethylamino)benzoic acid to its corresponding acid chloride, followed by reaction with 4-nitrophenol.
Procedure :
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Chlorination : 4-(Dimethylamino)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux, producing 4-(dimethylamino)benzoyl chloride.
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Esterification : The acid chloride is reacted with 4-nitrophenol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with pyridine or triethylamine as a base to neutralize HCl.
Optimization :
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Excess 4-nitrophenol (1.2–1.5 equiv) ensures complete conversion.
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Low temperatures (0–5°C) minimize side reactions, such as nitro group reduction or dimethylamino demethylation.
Yield and Purity :
-
Typical yields range from 75–85% after column chromatography (silica gel, hexane/ethyl acetate gradient).
Challenges :
-
Moisture sensitivity necessitates strict anhydrous conditions.
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Acidic byproducts require careful neutralization to prevent dimethylamino protonation.
Carbodiimide-Based Coupling (Steglich Esterification)
For milder conditions, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid for direct coupling with 4-nitrophenol.
Procedure :
-
Activation : 4-(Dimethylamino)benzoic acid (1.0 equiv), DCC (1.1 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are stirred in DCM at 0°C.
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Coupling : 4-Nitrophenol (1.05 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
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Workup : The dicyclohexylurea (DCU) byproduct is filtered, and the crude product is purified via recrystallization (ethanol/water).
Optimization :
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DMAP accelerates the reaction by stabilizing the active ester intermediate.
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Solvent choice (DCM vs. THF) impacts reaction rate; DCM provides faster kinetics.
Yield and Purity :
Solid-Catalyzed Azeotropic Esterification
Adapting methods from benzocaine synthesis, this approach employs solid catalysts and azeotropic water removal to drive esterification equilibrium.
Procedure :
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Reaction Setup : 4-(Dimethylamino)benzoic acid (1.0 equiv), 4-nitrophenol (1.1 equiv), neodymium(III) oxide (Nd₂O₃, 5 wt%), and toluene (water entrainer) are refluxed in a Dean-Stark apparatus.
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Water Removal : The azeotrope of toluene-water is condensed and separated, shifting equilibrium toward ester formation.
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Isolation : The catalyst is filtered hot, and the product is crystallized from ethanol.
Optimization :
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Catalyst recycling: Nd₂O₃ retains activity for ≥10 cycles, reducing costs.
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Toluene outperforms benzene or xylene in water entrainment efficiency.
Yield and Purity :
Comparative Analysis of Methods
| Parameter | Acid Chloride | Carbodiimide | Azeotropic |
|---|---|---|---|
| Yield (%) | 75–85 | 80–90 | 70–78 |
| Purity (%) | ≥98 | ≥99 | 97–99 |
| Reaction Time | 4–6 h | 12–24 h | 6–8 h |
| Catalyst Cost | Low | Moderate | Low |
| Scalability | Moderate | High | High |
| Byproducts | HCl, PyHCl | DCU | None |
Key Insights :
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The carbodiimide method offers the highest yields and purity but requires costly coupling agents.
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Azeotropic esterification is preferred for industrial-scale synthesis due to catalyst reusability and minimal waste.
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Acid chloride routes are optimal for small-scale, high-purity applications despite longer workup times.
Analytical Characterization
Spectroscopic Data :
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-NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.39 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 3.02 (s, 6H, N(CH₃)₂).
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IR (KBr) : 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1350 cm⁻¹ (C-N).
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HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).
Thermal Stability :
Challenges and Mitigation Strategies
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Nitro Group Reduction : Hydrogenation byproducts may form if residual Pd/C is present. Mitigation: Avoid cross-contamination with hydrogenation catalysts.
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Dimethylamino Demethylation : Acidic conditions protonate the amine, reducing reactivity. Mitigation: Use neutral or weakly basic conditions.
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) may induce side reactions. Mitigation: Prefer DCM or toluene .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions, resulting in the formation of 4-nitrophenol and 4-(dimethylamino)benzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-(dimethylamino)benzoic acid.
Reduction: 4-aminophenyl 4-(dimethylamino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₄N₂O₄
- Molecular Weight : 286.28 g/mol
- Structure : The compound consists of a nitrophenyl group and a dimethylamino benzoate moiety, which contribute to its reactivity and utility in various chemical reactions.
Kinetic Studies
4-Nitrophenyl 4-(dimethylamino)benzoate is often used in kinetic studies to understand reaction mechanisms. For example, it has been employed to investigate the rates of pyridinolysis reactions, providing insights into the effects of amine nature on reaction kinetics .
Medicinal Chemistry
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with significant biological activity, such as anti-inflammatory and analgesic agents. Studies indicate that derivatives of this compound exhibit promising pharmacological properties, making them candidates for drug development .
Organic Synthesis
In organic synthesis, this compound acts as a useful building block for creating complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing biphenyl derivatives and other functionalized aromatic compounds .
Case Study 1: Kinetic Analysis
A study published in ResearchGate examined the pseudo-first-order rate constants for the reactions involving 4-nitrophenyl benzoate derivatives. The findings highlighted how variations in amine structure influenced reaction rates, providing a deeper understanding of nucleophilic substitution mechanisms in organic chemistry .
Case Study 2: Pharmaceutical Applications
Research has demonstrated that modifications of the 4-nitrophenyl benzoate structure can lead to compounds with enhanced therapeutic effects. For instance, derivatives have shown activity against various cancer cell lines, indicating potential applications in oncology .
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound is hydrolyzed by esterases, resulting in the release of 4-nitrophenol, which can be quantitatively measured. The nitrophenyl group acts as a chromophore, allowing for easy detection and analysis of the reaction.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties
Table 2. Reactivity in Photopolymerization
| Compound | Co-initiator Pairing | Final Conversion (%) | Induction Time (s) |
|---|---|---|---|
| This compound | Thioxanthone T1 | 52 (estimated) | 15–20 |
| Ethyl 4-(dimethylamino)benzoate | Thioxanthone T1 | 50 | 10–15 |
| 2-(Dimethylamino)ethyl methacrylate | Thioxanthone T1 | 40 | 20–25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitrophenyl 4-(dimethylamino)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 4-nitrophenyl hydrazide with 4-(dimethylamino)benzaldehyde in ethanol under acidic catalysis (e.g., H₂SO₄). Refluxing at 80°C for 3 hours typically yields ~75% product. Alternative routes include esterification of 4-(dimethylamino)benzoic acid with 4-nitrophenol using DCC/DMAP as coupling agents. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks at δ 8.2–8.4 ppm (nitrophenyl protons) and δ 3.0 ppm (N,N-dimethylamino protons).
- HPLC : Retention time ~12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate).
- Mass Spectrometry : ESI-MS m/z 301.1 [M+H]⁺.
Cross-validation with X-ray crystallography (if single crystals are obtained) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How does the compound’s reactivity in photopolymerization systems compare to other co-initiators like 2-(dimethylamino)ethyl methacrylate?
- Methodological Answer : this compound exhibits higher reactivity due to its extended π-conjugation, which enhances electron transfer in free-radical polymerization. In resin cements, it achieves a 15–20% higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate when paired with camphorquinone (CQ). Kinetic studies using FT-IR spectroscopy (monitoring C=C bond depletion at 1635 cm⁻¹) confirm faster polymerization rates .
Q. What are the degradation pathways of this compound under reactive oxygen species (ROS), and what byproducts form?
- Methodological Answer : In aqueous environments, ROS (e.g., •OH, ClO⁻) induce demethylation of the dimethylamino group, producing formaldehyde and 4-nitrophenyl 4-(methylamino)benzoate as primary intermediates. LC-MS/MS analysis (MRM mode, m/z 301 → 135) identifies degradation products. Formaldehyde generation is concentration-dependent, reaching 0.8 µg/mg compound after 24 hours under UV/H₂O₂ treatment .
Q. How does the compound interact with transition-metal catalysts in asymmetric synthesis?
- Methodological Answer : The dimethylamino group acts as a Lewis base, coordinating with Pd(II) or Cu(I) catalysts to stabilize intermediates in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it enhances enantioselectivity (up to 90% ee) when used with chiral phosphine ligands. Reaction progress can be monitored via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Q. What environmental impacts arise from its photochemical transformation in aquatic systems?
- Methodological Answer : Under simulated sunlight (λ > 290 nm), the compound undergoes photooxidation to form nitroso and quinone derivatives, which exhibit higher toxicity (e.g., 48-h LC₅₀ = 2.1 mg/L for Daphnia magna). Degradation kinetics follow pseudo-first-order models (k = 0.12 h⁻¹). Ecotoxicity assays using Vibrio fischeri bioluminescence inhibition are recommended for risk assessment .
Key Research Challenges
- Contradictions in Reactivity : Evidence suggests higher photostability in polymeric matrices (e.g., resin cements) compared to rapid degradation in aqueous ROS environments. This dichotomy necessitates context-specific stability studies .
- Byproduct Mitigation : Formaldehyde generation during degradation requires scavengers (e.g., ammonium bicarbonate) to reduce ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
